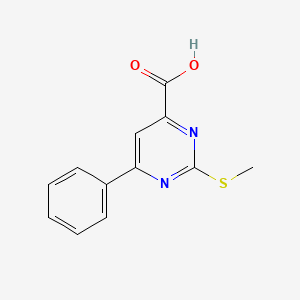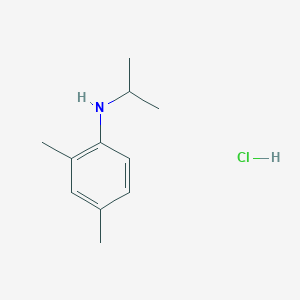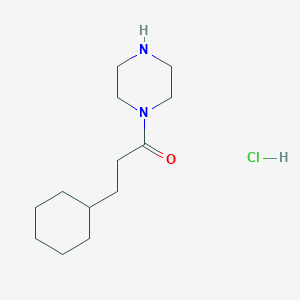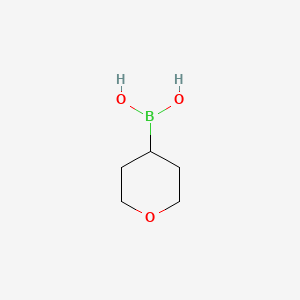
2-(甲硫基)-6-苯基嘧啶-4-羧酸
描述
“2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “methylthio” group suggests the presence of a sulfur atom bonded to a methyl group (CH3), and the “carboxylic acid” part indicates a COOH group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-methylthio-1,4-dihydropyrimidines are synthesized by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .科学研究应用
制备衍生物的新方法
由Santilli、Kim和Wanser(1971年)描述了一种制备噻吩[2,3-d]嘧啶-6-羧酸酯和酰胺的新方法,与2-(甲硫基)-6-苯基嘧啶-4-羧酸相关。该方法包括直接从各种前体和乙酰化剂中形成,扩展到包括制备各种新的三取代噻吩[2,3-d]嘧啶-6-羧酸酯和酰胺(Santilli、Kim和Wanser,1971年)。
合成中的杂原子重排
Yokoyama、Satô、Tateno和Hatanaka(1987年)研究了2-氰基-3-巯基-3-(甲硫基)丙烯酰胺和脂肪族羧酸的杂原子重排。他们的研究为各种嘧啶-4-酮的合成提供了见解,这对于理解2-(甲硫基)-6-苯基嘧啶-4-羧酸的结构转化至关重要(Yokoyama, Satô, Tateno, & Hatanaka, 1987)。
抗菌特性
Shastri和Post(2019年)对1,2,3,4-四氢-2-(羟亚胺基)-6-甲基/1,6-二甲基-4-苯基嘧啶-5-羧酸进行了研究,发现具有显著的抗菌和抗真菌活性。这项研究突出了2-(甲硫基)-6-苯基嘧啶-4-羧酸衍生物的潜在抗菌特性(Shastri & Post, 2019)。
发光镧系框架
Jia、Hui、Li、Sun和Wang(2014年)对发光镧系-2-苯基嘧啶-羧酸盐框架进行了研究,展示了2-(甲硫基)-6-苯基嘧啶-4-羧酸在光致发光中的潜力。这项研究为该化合物在先进材料科学中的应用提供了见解(Jia, Hui, Li, Sun, & Wang, 2014)。
合成和结构分析
Brown和Waring(1977年)描述了一种合成2-(嘧啶-2'-基)乙酸和酯的通用途径,这些化合物在结构上与2-(甲硫基)-6-苯基嘧啶-4-羧酸相关。这项研究有助于更广泛地理解相关化合物的合成途径(Brown & Waring, 1977)。
共晶研究
Chinnakali、Fun、Goswami、Mahapatra和Nigam(1999年)研究了2-氨基嘧啶和二羧酸的共晶结构,提供了关于氢键链和弱C-H...O接触的见解。这项研究对于理解2-(甲硫基)-6-苯基嘧啶-4-羧酸等衍生物的超分子相互作用具有重要意义(Chinnakali, Fun, Goswami, Mahapatra, & Nigam, 1999)。
安全和危害
未来方向
属性
IUPAC Name |
2-methylsulfanyl-6-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-17-12-13-9(7-10(14-12)11(15)16)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEWCKMACVHCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1452821.png)
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)


![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)


![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)




